

An In-depth Technical Guide to Cy7 Maleimide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Cy7 maleimide

Cat. No.: B15554661

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy7 maleimide**, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. We will delve into its chemical structure, core properties, and detailed protocols for its use in bioconjugation, with a focus on antibody labeling for in vivo imaging.

Core Concepts: Structure and Chemical Properties

Cy7 maleimide is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure is responsible for its strong fluorescence in the near-infrared spectrum. The maleimide functional group provides a reactive site for covalent attachment to biomolecules.

Structure:

The core structure of Cy7 consists of two indolenine rings linked by a heptamethine chain. The maleimide group is typically attached via a linker to one of the nitrogen atoms of the indolenine rings. While the exact structure can vary slightly between manufacturers, a representative structure is shown below.

Chemical Reactivity:

The key reactive feature of **Cy7 maleimide** is the maleimide group, which selectively reacts with free sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins and peptides. [1] This reaction, a Michael addition, proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5) to form a stable thioether bond.[1] This high selectivity allows for site-specific labeling of biomolecules.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of **Cy7 maleimide** are summarized in the table below. It is important to note that these values can be influenced by the solvent and conjugation to other molecules.

Property	Value	Reference(s)
Molecular Formula	C43H51ClN4O3	[2]
Molecular Weight	~707.36 g/mol	[2]
Excitation Maximum (λ_{ex})	~750 nm	[1][3]
Emission Maximum (λ_{em})	~773 nm	[1][3]
Molar Extinction Coeff.	~199,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Fluorescence Quantum Yield	~0.3	
Solubility	Soluble in DMSO, DMF; low in water	[1]
Storage	-20°C, protected from light and moisture	[1]

Experimental Protocols

Antibody Labeling with Cy7 Maleimide

This protocol provides a detailed methodology for conjugating **Cy7 maleimide** to an antibody for applications such as in vivo imaging.

Materials:

- Antibody of interest (in a thiol-free buffer, e.g., PBS)
- **Cy7 maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)
- Reaction Buffer (e.g., Phosphate buffer, pH 7.0-7.5)
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

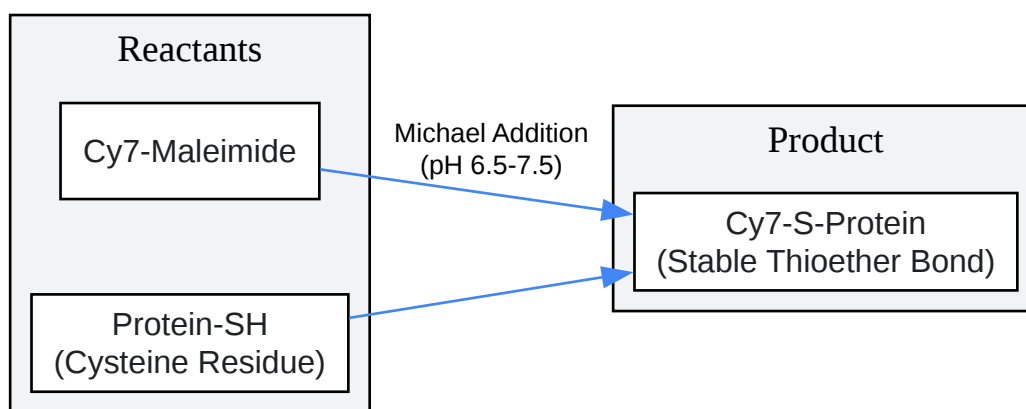
- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL.
 - If the antibody's cysteine residues are in disulfide bonds, they need to be reduced. Add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide dye.
- **Cy7 Maleimide** Stock Solution Preparation:
 - Allow the vial of **Cy7 maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution of **Cy7 maleimide** in anhydrous DMSO. This solution should be prepared fresh before use.
- Conjugation Reaction:
 - Add the **Cy7 maleimide** stock solution to the antibody solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point, but this may require optimization.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - The first colored fraction to elute will be the Cy7-labeled antibody.
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~750 nm (for Cy7).
 - The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and Cy7. An optimal DOL is typically between 2 and 10.^[4]

Visualizing Experimental Workflows and Signaling Pathways

Thiol-Maleimide Reaction Mechanism

The reaction between **Cy7 maleimide** and a thiol-containing molecule, such as a protein with a cysteine residue, is a Michael addition. This reaction forms a stable thioether bond.

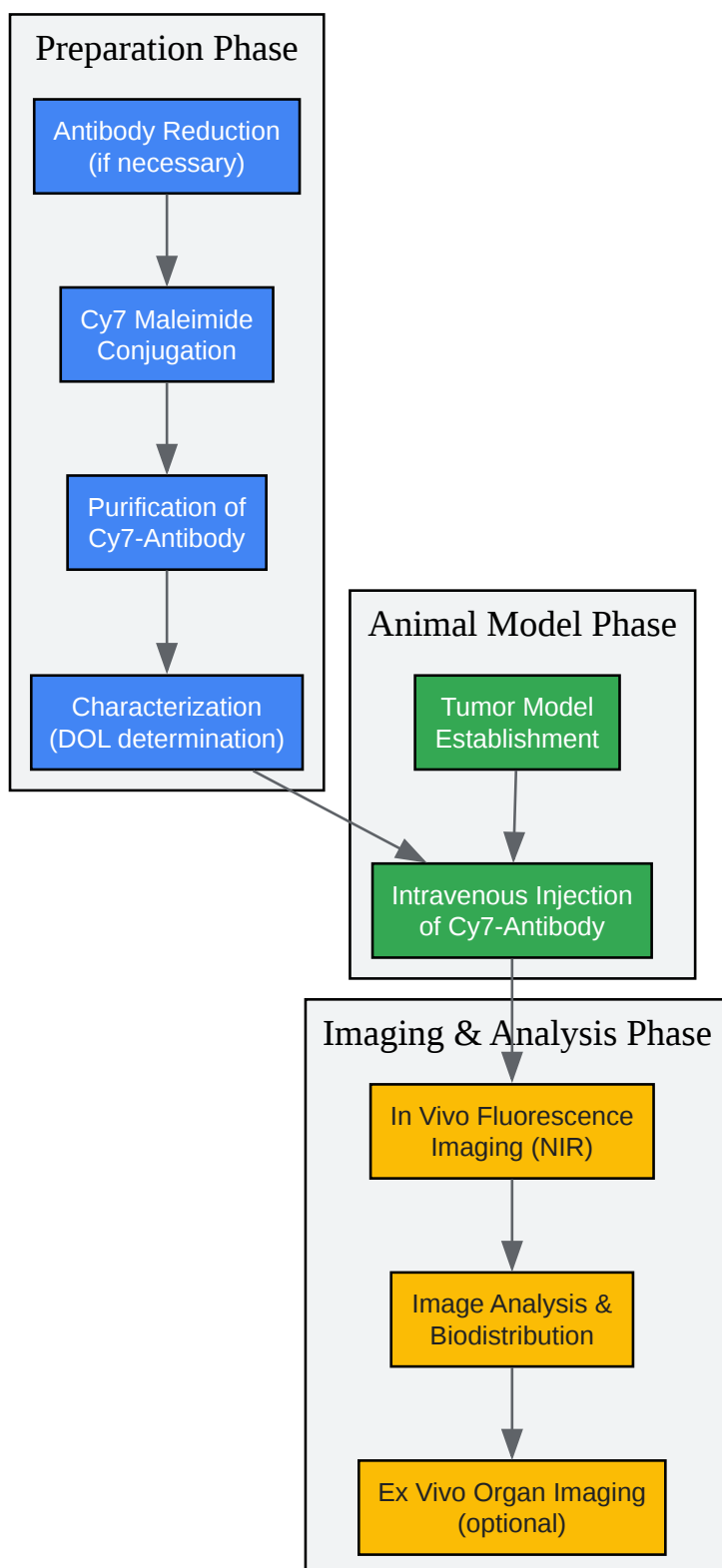


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Caption: Reaction of **Cy7 maleimide** with a protein sulfhydryl group.

Experimental Workflow for In Vivo Tumor Imaging

Cy7 maleimide-labeled antibodies are frequently used for in vivo imaging to track the biodistribution of the antibody and visualize tumor targeting.

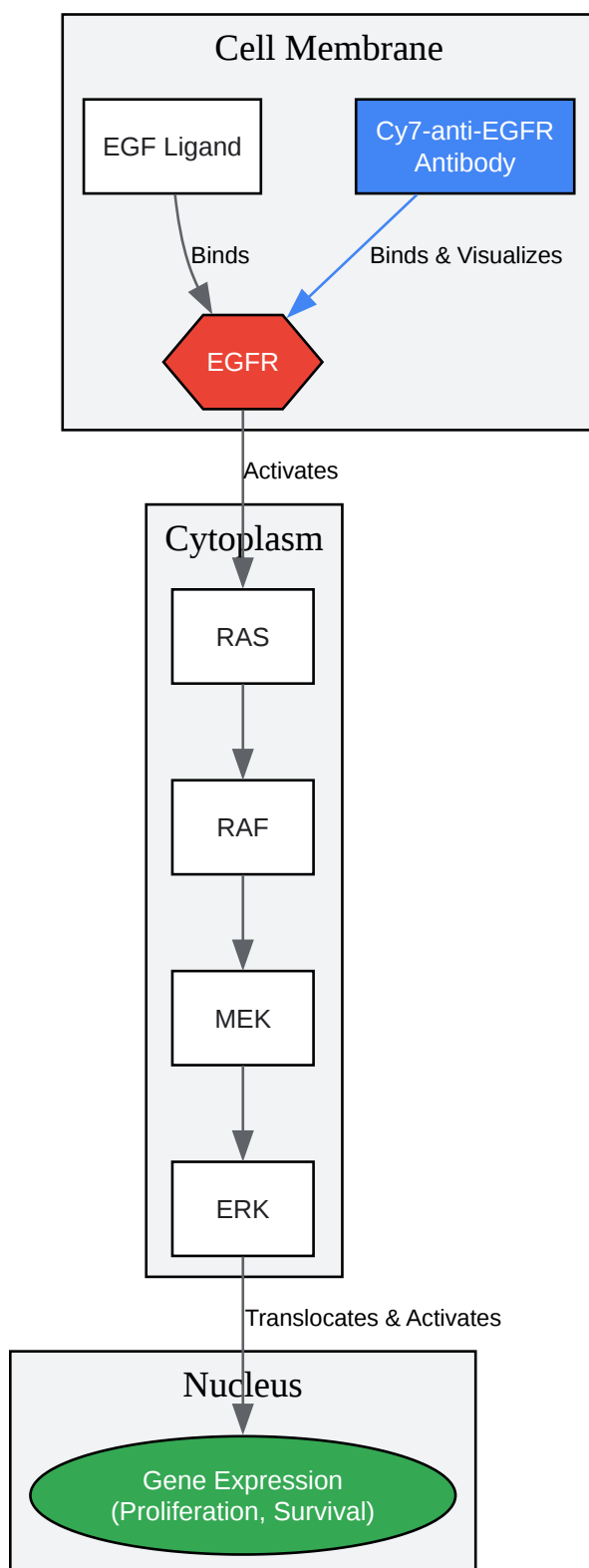


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Caption: General workflow for in vivo tumor imaging with a Cy7-labeled antibody.

EGFR Signaling Pathway Visualization

A Cy7-labeled antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be used to visualize this key signaling pathway involved in cell proliferation and cancer.



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Caption: Visualization of EGFR signaling using a Cy7-labeled antibody.

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